molecular formula C8H15NO2 B13009963 2-Methylpropylazetidine-3-carboxylate

2-Methylpropylazetidine-3-carboxylate

Cat. No.: B13009963
M. Wt: 157.21 g/mol
InChI Key: QIVJTLWAIQEEFL-UHFFFAOYSA-N
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Description

2-Methylpropylazetidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This photochemical reaction is one of the most efficient methods for synthesizing functionalized azetidines. The reaction conditions often involve the use of an Ir(III) photocatalyst, such as fac-[Ir(dFppy)3], to activate the reactants via triplet energy transfer .

Industrial Production Methods

Industrial production methods for 2-Methylpropylazetidine-3-carboxylate are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, including the use of continuous flow reactors and advanced photochemical setups to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropylazetidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized azetidines .

Scientific Research Applications

2-Methylpropylazetidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylpropylazetidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylpropylazetidine-3-carboxylate include other azetidines and azetidinones, such as azetidine-2-carboxylic acid and 2-azetidinone .

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in synthetic chemistry and medicinal applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and biological research. Further studies and industrial applications are likely to uncover even more uses for this fascinating compound.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-methylpropyl azetidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6(2)5-11-8(10)7-3-9-4-7/h6-7,9H,3-5H2,1-2H3

InChI Key

QIVJTLWAIQEEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1CNC1

Origin of Product

United States

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